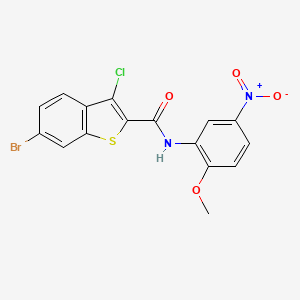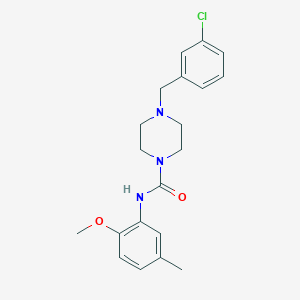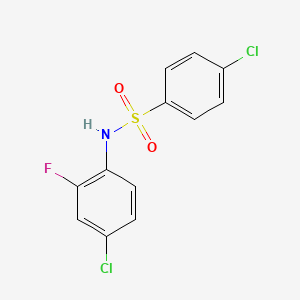
4-chloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8Cl2FNO2S. This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-chloro-2-fluoroaniline with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chloro-2-fluoroaniline+4-chlorobenzenesulfonyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection and purification steps are also crucial to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The chloro and fluoro groups on the phenyl rings can undergo nucleophilic substitution reactions. For instance, the chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
-
Oxidation and Reduction: : The sulfonamide group can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used to replace the chloro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this may lead to the degradation of the aromatic ring.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of sulfonamide derivatives on various biological pathways. It may also serve as a lead compound in the development of new pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide group.
Industry
In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide largely depends on its interaction with biological targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This is particularly relevant in the context of antibacterial activity, where sulfonamides inhibit the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
- 4-chloro-N-(4-fluorophenyl)benzenesulfonamide
- 4-chloro-N-(2-fluorophenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-chloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide is unique due to the specific positioning of the chloro and fluoro groups. This unique arrangement can influence its reactivity and interaction with biological targets, making it a compound of interest in various fields of research.
Properties
Molecular Formula |
C12H8Cl2FNO2S |
|---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
4-chloro-N-(4-chloro-2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2FNO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(14)7-11(12)15/h1-7,16H |
InChI Key |
QSYZWLBQQDLYRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10970545.png)
![N-[3-(4-Chloro-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide](/img/structure/B10970551.png)
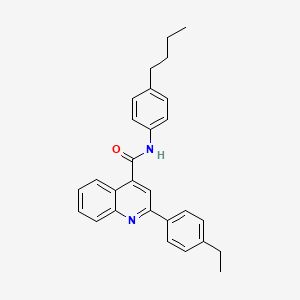
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B10970574.png)
![(3,4-Dichlorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10970575.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10970576.png)
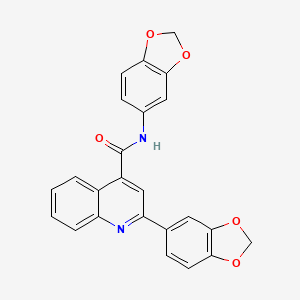
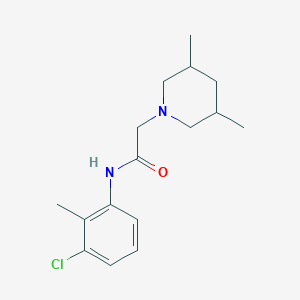
![N-cyclopropyl-4-{[(2-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B10970604.png)
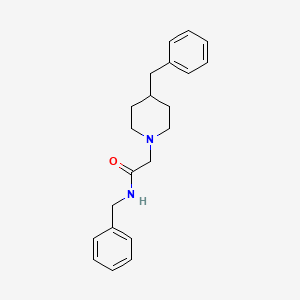
![10-[(2-fluorophenyl)carbonyl]-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10970612.png)
![N-(2-bromo-4-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10970613.png)
